

YYA-021: A Technical Overview of a Novel HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YYA-021

Cat. No.: B15568034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

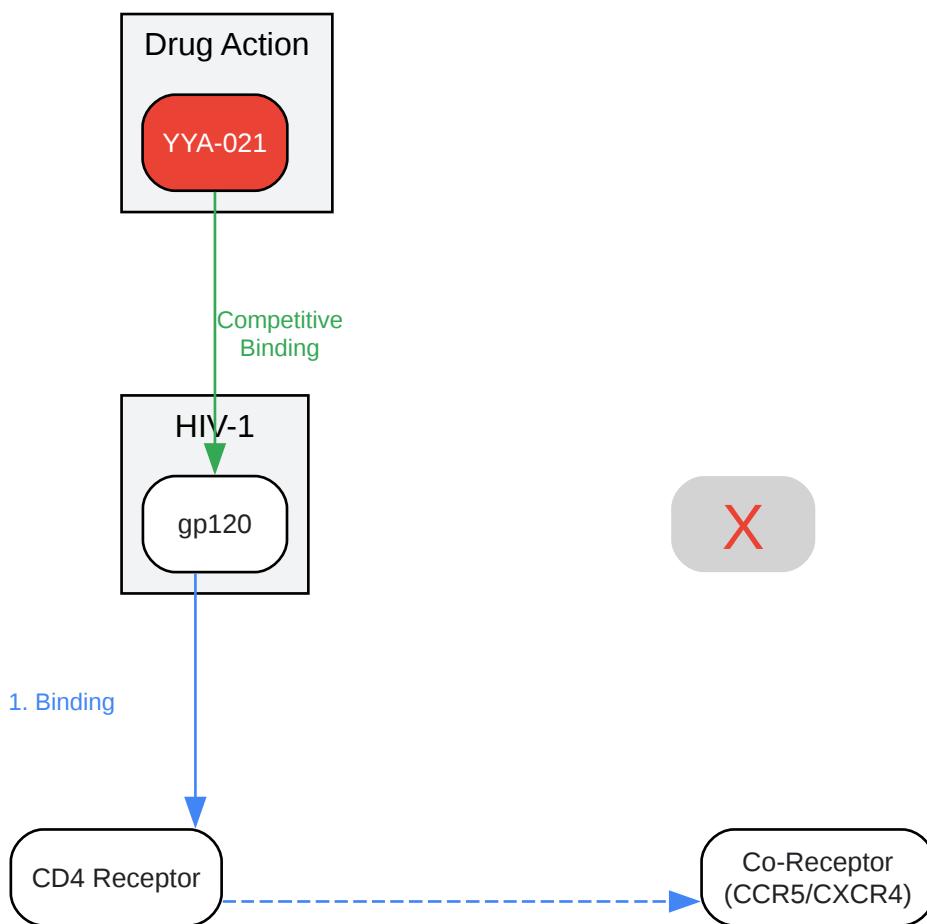
Abstract

YYA-021 is a novel small-molecule CD4 mimic that demonstrates potent anti-HIV activity by inhibiting viral entry. This document provides a technical guide to the discovery and development timeline of **YYA-021**, summarizing its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle, initiated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor on the surface of target cells.^[1] Disrupting this interaction is a key strategy in the development of antiretroviral therapies. **YYA-021** has emerged as a promising candidate in this class of drugs, acting as a competitive inhibitor of the gp120-CD4 interaction.^{[1][2]} This document details the available information on its development.

Discovery and Development Timeline


Based on available literature, the development of **YYA-021** can be outlined as follows:

- Prior to 2013: Initial discovery and synthesis of **YYA-021** as a small-molecule CD4 mimic. The exact date and discovery details are not publicly available in the search results.
- 2013: Publication of key preclinical studies. Research by Hashimoto C, et al. detailed the pharmacokinetic profile of **YYA-021** in rats and rhesus macaques.[\[1\]](#) Concurrently, work by Otsuki H, et al. demonstrated its ability to enhance the neutralization sensitivity of a simian-human immunodeficiency virus (SHIV) strain.[\[1\]](#)
- 2016: Further characterization by Mizuguchi T, et al. highlighted **YYA-021** as a minimally cytotoxic CD4 mimic with high anti-HIV activity.[\[3\]](#)

Mechanism of Action

YYA-021 functions as a CD4 mimic, competitively binding to the HIV-1 envelope glycoprotein gp120 at the same site as the native CD4 receptor.[\[4\]](#) This binding event sterically hinders the attachment of the virus to host cells, thereby preventing the conformational changes in gp120 necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and membrane fusion.[\[4\]](#) This mechanism effectively blocks HIV-1 entry into host cells.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

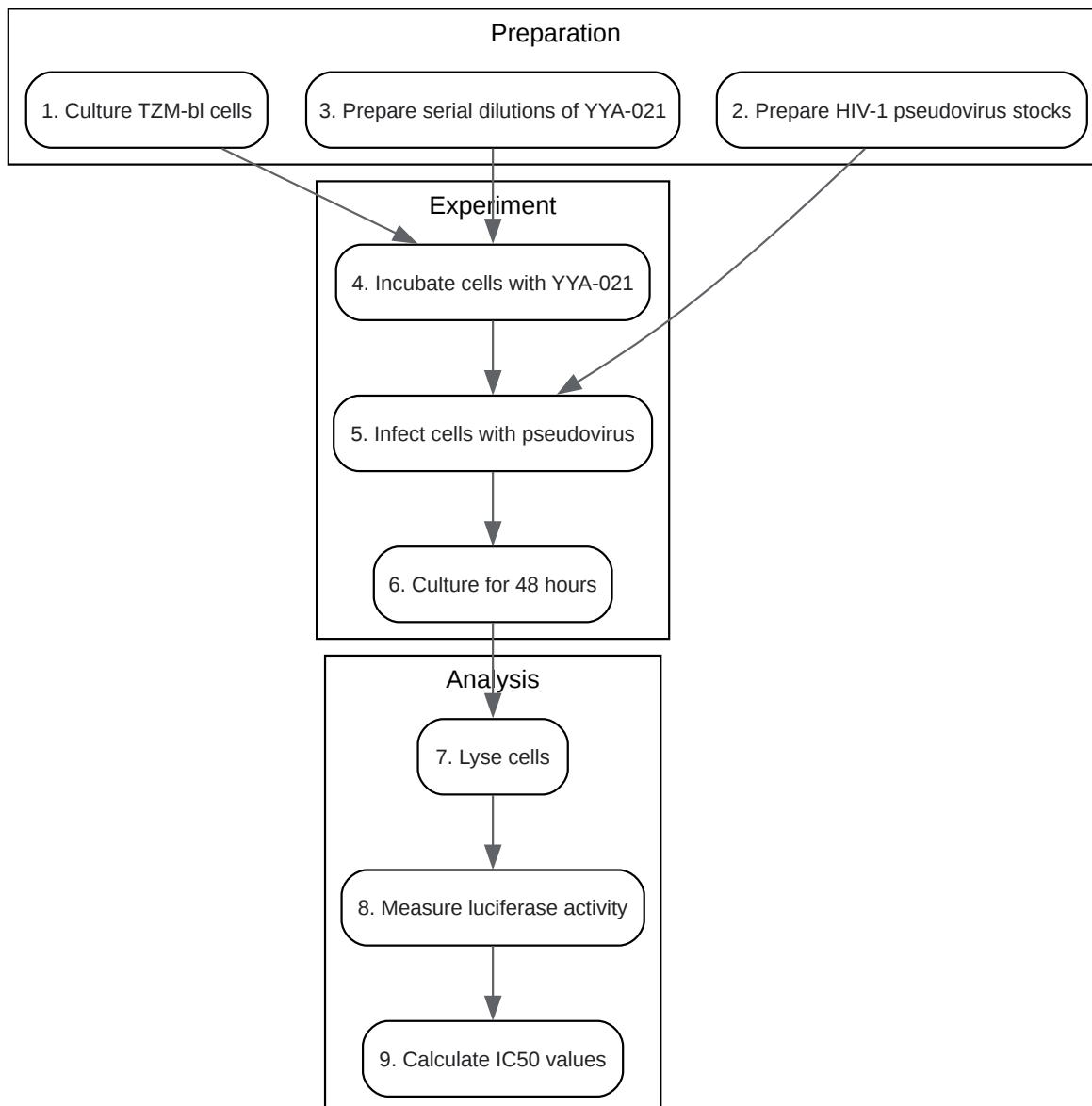
Caption: Mechanism of HIV-1 entry inhibition by **YYA-021**.

Preclinical Data

In Vitro Studies

YYA-021 has demonstrated potent anti-HIV activity with low cytotoxicity in cell-based assays. [4] It effectively inhibits the entry of both SHIV and HIV-1 pseudotyped viruses in TZM-bl cells. [1] A key finding is the synergistic effect of **YYA-021** with the anti-V3 loop monoclonal antibody KD-247. In the presence of 20 μ M of **YYA-021**, the concentration of KD-247 required for 50% neutralization of HIV-1 MNA was significantly reduced (from 50 μ g/ml to <0.05 μ g/ml). [1]

In Vivo Pharmacokinetics


Pharmacokinetic studies have been conducted in both rats and rhesus macaques. [1]

Species	Maximum Tolerated Dose (HCl salt)	Administration	Key Findings
Jcl:SD Rats	2.5 mg	Intravenous	Widespread tissue distribution due to hydrophobicity, moderate half-life.[1]
Rhesus Macaque	35.3 mg	Intravenous	Widespread tissue distribution, moderate half-life, favorable tolerability.[1]

Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following represents a generalized workflow based on the available information.

In Vitro HIV Entry Assay Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an in vitro HIV entry assay.

Conclusion

YYA-021 is a promising small-molecule HIV-1 entry inhibitor with a well-defined mechanism of action and favorable preclinical data. Its ability to act synergistically with other antiretroviral agents warrants further investigation. The development of **YYA-021** represents a significant step forward in the quest for novel HIV therapies. Further studies are needed to fully elucidate its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. YYA021|YYA-021|CD4 mimic anti-HIV activity [dccchemicals.com]
- 4. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [YYA-021: A Technical Overview of a Novel HIV-1 Entry Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568034#yya-021-discovery-and-development-timeline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com